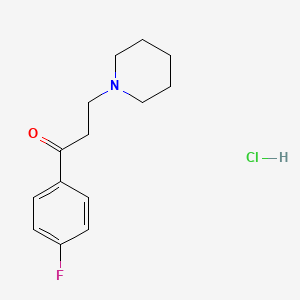

Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride

Beschreibung

Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride is a useful research compound. Its molecular formula is C14H19ClFNO and its molecular weight is 271.76 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49041. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride (chemical formula: C14H19ClFNO, molecular weight: 271.76 g/mol) is an organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant studies that highlight its pharmacological potential.

Structural Characteristics

The compound features a piperidine ring attached to a propiophenone backbone with a fluorine atom on the phenyl group. This specific arrangement contributes to its lipophilicity and ability to penetrate biological membranes, potentially enhancing its pharmacological effects compared to similar compounds lacking fluorine substitutions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its interactions with neurotransmitter receptors could elucidate its effects on mood regulation and anxiety disorders. Further empirical studies are necessary to clarify these mechanisms and establish therapeutic applications .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Derivative : This may involve nucleophilic substitution reactions where the piperidine moiety is introduced.

- Fluorination of the Phenyl Group : The addition of fluorine enhances the compound's lipophilicity.

- Hydrochloride Salt Formation : The final product is often characterized as a hydrochloride salt to improve solubility and stability.

These synthetic pathways can be modified to introduce different substituents on the aromatic ring or alter the piperidine structure, leading to a library of related compounds with potentially enhanced biological activities .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Propiophenone | C10H12O | Base structure without piperidine; used in flavoring |

| 4'-Fluoropropiophenone | C10H11F | Similar fluorination; potential for similar activity |

| N-(4-Fluorobenzyl)-piperidin-1-amine | C13H16FN | Contains piperidine; explored for CNS activity |

These comparisons highlight the unique aspects of Propiophenone, particularly its combination of functional groups that may confer distinct biological properties compared to others .

Case Studies and Research Findings

Current research primarily focuses on the pharmacological implications of Propiophenone derivatives. Notably:

- A study submitted for testing by the National Cancer Institute indicates ongoing investigations into its cancer-related applications.

- Interaction studies are crucial for understanding how this compound modulates biological pathways and influences physiological responses.

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO.ClH/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16;/h4-7H,1-3,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEPRJMKWRLAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171332 | |

| Record name | Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1828-12-2 | |

| Record name | 1-Propanone, 1-(4-fluorophenyl)-3-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1828-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001828122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CN HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROPHENYL)-3-(1-PIPERIDINYL)-1-PROPANONE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How are CN and HCl radicals formed in a chemical reaction?

A1: According to one study [, ], CN radicals can be formed in a radio-frequency pulsed discharge containing CCl4/NH3 mixtures. The proposed mechanism involves the decomposition of CCl4 and NH3 to form CCl and NH radicals, respectively. These radicals then react to form CN and HCl:

Q2: What is the significance of the reaction rate constant in the formation of CN from CCl and NH radicals?

A2: The study [, ] experimentally determined the rate constant (k7) for the reaction CCl + NH → CN + HCl to be 4.6 ± 1.3 × 10^9 mol−1 dm3 s−1. This value helps understand the speed at which CN radicals are formed in this specific reaction environment.

Q3: Can you explain the concept of hydrogen bond energy with respect to HCl?

A3: One study [] investigated the hydrogen bond energy between acetonitrile (CH3CN) and hydrogen chloride (HCl). Using FTIR photometry, they determined the heat of dimer formation and calculated the equilibrium hydrogen bond dissociation energy to be 21.8 ± 1.7 kJ/mol. This provides insight into the strength of the hydrogen bond interaction between these two molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.